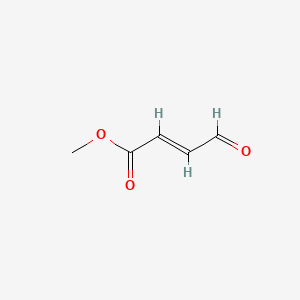
Acide 4,4-diméthyl-2-penténoïque
Vue d'ensemble
Description
4,4-dimethyl-2Z-pentenoic acid is a methyl-branched fatty acid.
Applications De Recherche Scientifique
. .
Matière première pour la synthèse
L'acide 4,4-diméthyl-2-penténoïque est l'une des principales applications en tant que matière première pour la synthèse d'autres composés. Cela en fait une ressource précieuse dans divers domaines de la recherche scientifique.
Réactif en chimie organique
L'this compound est également utilisé comme réactif dans les réactions de chimie organique. Cela inclut son utilisation dans la synthèse de produits pharmaceutiques et d'agrochimiques, étendant ses applications aux domaines de la médecine et de l'agriculture.
Inhibition de l'oxydation des acides gras
Dans la recherche biologique, l'this compound a été utilisé pour inhiber l'oxydation des acides gras dans les mitochondries cardiaques de rat . Cette application est particulièrement pertinente dans les études liées aux maladies cardiaques et aux troubles métaboliques.
Production de γ-lactone
La sulfonation de l'this compound donne la γ-lactone correspondante . Les γ-lactones sont un type de composé organique qui a des applications dans divers domaines, y compris la production de produits pharmaceutiques et de parfums.
Propriétés
Numéro CAS |
6945-35-3 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(Z)-4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4- |
Clé InChI |
RPVPMVHPERYZNF-PLNGDYQASA-N |
SMILES |
CC(C)(C)C=CC(=O)O |
SMILES isomérique |
CC(C)(C)/C=C\C(=O)O |
SMILES canonique |
CC(C)(C)C=CC(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)



![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)







![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)

